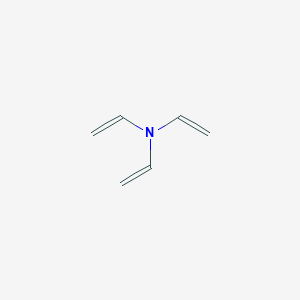
Ethenamine,N,N-diethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine,N,N-diethenyl- is an organic compound with the molecular formula C6H9N It is a derivative of ethenamine, where two hydrogen atoms are replaced by ethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethenamine,N,N-diethenyl- can be synthesized through several methods. One common approach involves the reaction of ethenamine with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of ethenamine, N,N-diethenyl- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethenamine,N,N-diethenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert ethenamine, N,N-diethenyl- into simpler amines or hydrocarbons.
Substitution: The ethenyl groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethenamine oxides, while reduction can produce simpler amines.
Scientific Research Applications
Ethenamine,N,N-diethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s derivatives are investigated for their therapeutic properties.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which ethenamine, N,N-diethenyl- exerts its effects involves its interaction with various molecular targets. The ethenyl groups in the compound can participate in nucleophilic or electrophilic reactions, leading to the formation of new chemical bonds. These interactions can affect the structure and function of biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Ethenamine, N,N-dimethylethanamine: This compound has two methyl groups instead of ethenyl groups.
Ethenamine, N-ethylethanamine: This compound has one ethyl group and one hydrogen atom attached to the nitrogen atom.
Uniqueness
Ethenamine,N,N-diethenyl- is unique due to the presence of two ethenyl groups, which confer distinct chemical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
1116-00-3 |
|---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.14 g/mol |
IUPAC Name |
N,N-bis(ethenyl)ethenamine |
InChI |
InChI=1S/C6H9N/c1-4-7(5-2)6-3/h4-6H,1-3H2 |
InChI Key |
VIJMMQUAJQEELS-UHFFFAOYSA-N |
SMILES |
C=CN(C=C)C=C |
Canonical SMILES |
C=CN(C=C)C=C |
Key on ui other cas no. |
1116-00-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















